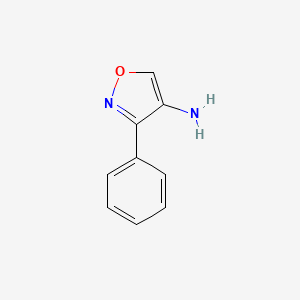

3-Phenylisoxazol-4-amine

CAS No.:

Cat. No.: VC20233508

Molecular Formula: C9H8N2O

Molecular Weight: 160.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H8N2O |

|---|---|

| Molecular Weight | 160.17 g/mol |

| IUPAC Name | 3-phenyl-1,2-oxazol-4-amine |

| Standard InChI | InChI=1S/C9H8N2O/c10-8-6-12-11-9(8)7-4-2-1-3-5-7/h1-6H,10H2 |

| Standard InChI Key | QWRFSFAKIHDEGF-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=NOC=C2N |

Introduction

Chemical Identity and Structural Features

3-Phenylisoxazol-4-amine (molecular formula: ) consists of a five-membered isoxazole ring fused with a phenyl substituent and an amine functional group. The isoxazole core comprises two adjacent heteroatoms—one oxygen and one nitrogen—contributing to its electron-deficient aromatic system . Key identifiers include:

The compound’s planar structure facilitates π-π stacking interactions, while the amine group enables hydrogen bonding, making it a valuable scaffold for molecular recognition in biological systems .

Synthesis and Optimization

Classical Synthesis Routes

The synthesis of 3-phenylisoxazol-4-amine typically involves cyclocondensation reactions. A representative procedure from the literature employs the following steps:

-

Imine Formation: Reacting -hydroxybenzimidoyl chloride with ethyl (E)-3-(pyrrolidin-1-yl)acrylate in acetonitrile in the presence of triethylamine.

-

Cyclization: Stirring the intermediate at room temperature to form the isoxazole ring.

-

Workup: Extraction with diethyl ether, followed by purification via silica gel chromatography.

This method yields 3-phenylisoxazol-4-amine as a brown oil with a 31% yield over four steps .

Spectroscopic Characterization

-

NMR (500 MHz, CDCl): δ 8.03 (s, 1H, isoxazole-H), 7.73 (d, Hz, 2H, phenyl-H), 7.46–7.41 (m, 3H, phenyl-H), 3.13 (brs, 2H, NH) .

-

NMR (125 MHz, CDCl): δ 155.7 (C-5), 144.1 (C-3), 129.6–125.6 (phenyl carbons) .

Physicochemical Properties

Solubility and Stability

3-Phenylisoxazol-4-amine exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water. Stability studies indicate decomposition under strong acidic or basic conditions due to hydrolysis of the isoxazole ring .

Tautomeric Behavior

The amine group at the 4-position participates in tautomerism, shifting between enamine and imine forms depending on pH and solvent polarity. This tautomerism influences the compound’s reactivity in subsequent derivatization reactions .

Pharmacological Applications

Antimicrobial Activity

Preliminary screenings of isoxazole derivatives indicate moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus), though 3-phenylisoxazol-4-amine’s efficacy remains under investigation .

Structure–Activity Relationship (SAR) Insights

Key structural modifications impacting biological activity include:

-

Phenyl Substituents: Electron-withdrawing groups (e.g., -Cl, -NO) at the para position enhance inhibitory potency in protein–protein interaction assays .

-

Amine Functionalization: Acylation or alkylation of the amine group reduces activity, underscoring the importance of free NH for target engagement .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume